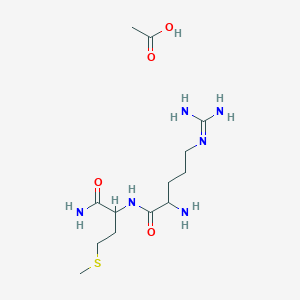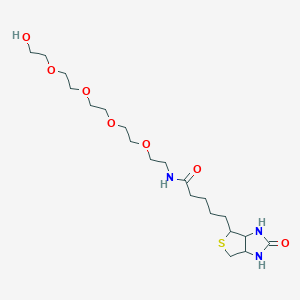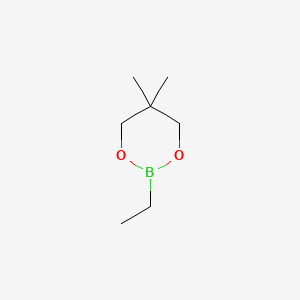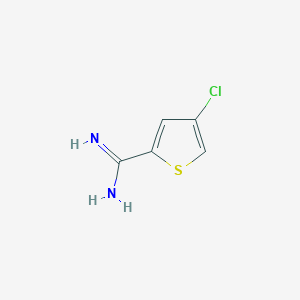
H-DL-Arg-DL-Met-NH2.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Arg-DL-Met-NH2.CH3CO2H is a synthetic peptide derivative. It consists of the amino acids arginine and methionine in their DL-forms, with an amide group and an acetate counterion. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Met-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids DL-arginine and DL-methionine are sequentially coupled to the resin using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and simultaneously deprotected using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Arg-DL-Met-NH2.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, mild basic conditions.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
H-DL-Arg-DL-Met-NH2.CH3CO2H: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of H-DL-Arg-DL-Met-NH2.CH3CO2H depends on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Arg-NH2 hydrochloride: A simpler peptide with similar arginine content.
Ac-Cha-Arg-Disc-Met-NH2: A synthetic tetrapeptide with a similar methionine residue.
H-Phe-D-met-arg-phe-NH2: Another peptide with methionine and arginine residues.
Uniqueness
H-DL-Arg-DL-Met-NH2.CH3CO2H: is unique due to its specific combination of DL-arginine and DL-methionine, which may confer distinct biological properties compared to its similar compounds. Its specific sequence and structure can result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H28N6O4S |
|---|---|
Molekulargewicht |
364.47 g/mol |
IUPAC-Name |
acetic acid;2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C11H24N6O2S.C2H4O2/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15;1-2(3)4/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16);1H3,(H,3,4) |
InChI-Schlüssel |
ZOBRUMRGZFWCOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)



![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)


![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)





